![molecular formula C54H72Cl4N4Pd2 B6289670 Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97% CAS No. 444910-17-2](/img/structure/B6289670.png)
Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%
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Overview
Description
“Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%” is a chemical compound with the CAS number 444910-17-2 . It is used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .
Molecular Structure Analysis
The molecular formula of this compound is 2C27H36Cl2N2Pd, and its molecular weight is 1131.84 . The structure is complex, involving multiple rings and functional groups.Physical And Chemical Properties Analysis
This compound is a powder that ranges in color from orange to tan . It has a melting point of 0°C, a boiling point of 0°C, and a flash point of 0°C. It should be stored at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceutical Intermediate
It serves as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals, particularly in the synthesis of new drugs.
Synthesis of NHC Copper(I) Complexes
The compound is used as a reagent in the synthesis of NHC Copper(I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode (OLED) applications.
Synthesis of Vadimezan Derivative
It is also used as a reagent in the synthesis of 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic Acid Methyl Ester (D476595); the methyl ester derivative of the drug Vadimezan . Vadimezan is an anti-cancer drug used in chemotherapy.
Catalyst in Cross-Coupling Reactions
As a palladium catalyst, it is used in numerous cross-coupling reactions including Kumada-Tamao-Corriu (KTC), Buchwald-Hartwig amination, Suzuki coupling, and Negishi coupling . These reactions are fundamental in creating carbon-carbon bonds, which are essential in organic synthesis.
Luminescent Material Production
Due to its luminescent properties, it is used in the production of luminescent materials . These materials are used in a variety of applications, including display technologies and lighting.
Safety and Hazards
This compound is classified under the GHS07 hazard class. It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C27H36N2.4ClH.2Pd/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;;;;;/h2*9-16,18-21H,1-8H3;4*1H;;/q;;;;;;2*+2/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXGICCIUAGJY-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Pd]Cl.Cl[Pd]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72Cl4N4Pd2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium | |
CAS RN |
444910-17-2 |
Source
|
Record name | DICHLORO[1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOLE-2-YLIDENE]PALLADIUM(II)DIMER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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